(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride
CAS No.: 1264038-84-7
Cat. No.: VC8226416
Molecular Formula: C8H12ClFN4
Molecular Weight: 218.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264038-84-7 |
|---|---|
| Molecular Formula | C8H12ClFN4 |
| Molecular Weight | 218.66 g/mol |
| IUPAC Name | 5-fluoro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H11FN4.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2,(H,11,12,13);1H/t7-;/m0./s1 |
| Standard InChI Key | WCAASRMOHUKRDO-FJXQXJEOSA-N |
| Isomeric SMILES | C1CNC[C@H]1NC2=NC=C(C=N2)F.Cl |
| SMILES | C1CNCC1NC2=NC=C(C=N2)F.Cl |
| Canonical SMILES | C1CNCC1NC2=NC=C(C=N2)F.Cl |
Introduction
Structural and Chemical Characterization
(5-Fluoro-pyrimidin-2-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a synthetic organic compound with a molecular formula of C₈H₁₂ClFN₄ and a molecular weight of 218.66 g/mol. Its IUPAC name is 5-fluoro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride, and it is characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and an (S)-configured pyrrolidine moiety at the 2-position. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications.
Key Structural Features
| Property | Value/Description |
|---|---|
| CAS Number | 1264038-84-7 |
| Molecular Formula | C₈H₁₂ClFN₄ |
| Molecular Weight | 218.66 g/mol |
| IUPAC Name | 5-fluoro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-2-amine;hydrochloride |
| SMILES | C1CNCC1NC2=NC=C(C=N2)F.Cl |
| Standard InChIKey | WCAASRMOHUKRDO-FJXQXJEOSA-N |
The compound’s stereochemistry is defined by the (S)-pyrrolidin-3-yl group, which introduces chirality critical for potential biological interactions. The pyrimidine core is electron-deficient, enabling participation in hydrogen bonding and π-π stacking interactions, while the fluorine atom at the 5-position enhances metabolic stability and lipophilicity .
Synthesis and Chemical Reactions
The synthesis of this compound involves nucleophilic aromatic substitution (S<sub>N</sub>Ar) or cross-coupling reactions, though detailed protocols remain proprietary. Insights from related pyrimidine derivatives suggest the following pathway:
General Synthetic Approach
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Pyrimidine Core Functionalization: A 2-chloropyrimidine derivative undergoes S<sub>N</sub>Ar with a fluorine atom at the 5-position, likely via a dehydrohalogenation or metal-catalyzed coupling .
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Amination: The 2-position is substituted with an (S)-pyrrolidin-3-ylamine group. This step may involve reductive amination or coupling with a chiral amine precursor .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility and storage stability.
Comparative Analysis with Analogues
Analytical Characterization
| Parameter | Guideline |
|---|---|
| Temperature | 2–8°C, desiccated |
| Light | Protect from direct light |
| Shelf Life | >2 years (if stored properly) |
Research Gaps and Future Directions
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Biological Profiling: In vitro assays (e.g., kinase inhibition, receptor binding) are needed to validate therapeutic potential.
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In Vivo Studies: Pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess bioavailability and toxicity.
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Derivative Optimization: Structural modifications (e.g., substituting fluorine with trifluoromethyl) to enhance selectivity .
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